

Suloctidil as a Potential Antifungal Agent

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Suloctidil

CAS No.: 54767-75-8

Cat. No.: S544217

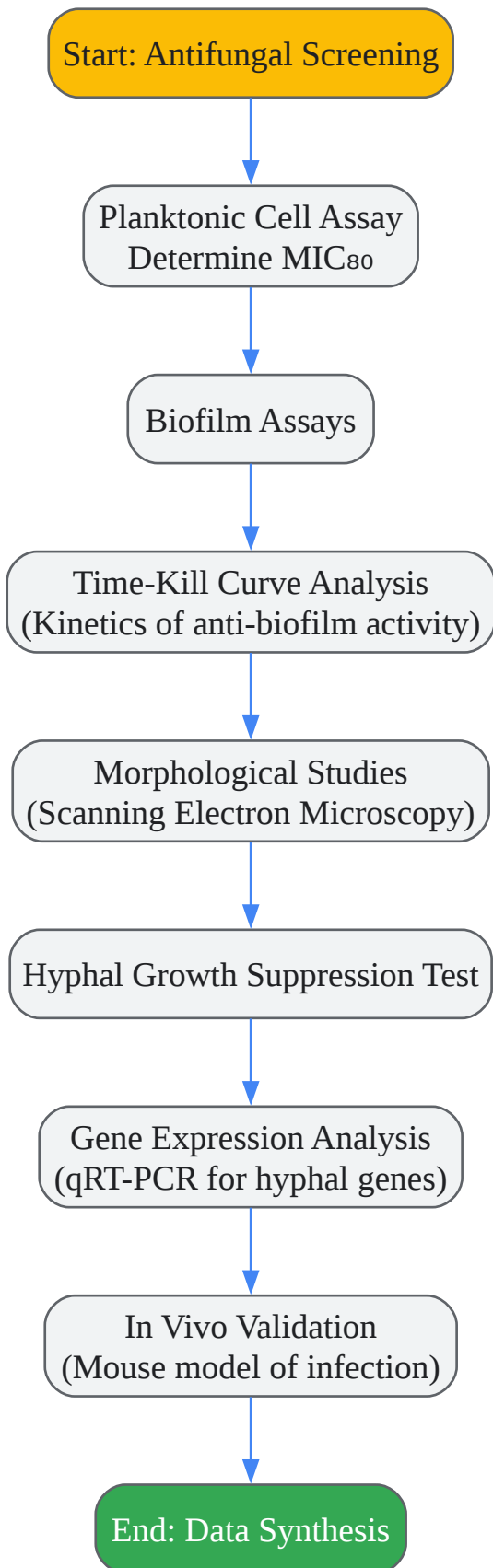
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Recent research has investigated the **repurposing** of **suloctidil** as an antifungal agent. The following table summarizes the key findings from a 2017 study published in *Oncotarget* that evaluated its effects against *Candida albicans* [1].

Aspect	Findings for *C. albicans*
Minimum Inhibitory Concentration (MIC ₈₀)	4 µg/mL [1]
Biofilm Inhibiting Concentration (BIC ₈₀)	16 µg/mL [1]
Biofilm Eradicating Concentration (BEC ₈₀)	64 µg/mL [1]
Key Antifungal Mechanism	Inhibition of yeast-to-hyphal form switching; down-regulation of hypha-specific genes (e.g., <i>HWP1</i> , <i>ALS3</i> , <i>ECE1</i>) [1]
Kinetic Profile (Time-kill curve)	Exhibited rapid, concentration-dependent activity against both forming and preformed biofilms [1]
In Vivo Efficacy (Mouse Model)	256 µg/mL significantly reduced fungal counts in a model of vaginal candidiasis [1]

Experimental Protocol for Antifungal Assessment

The study employed standard microbiological and molecular techniques to evaluate **suloctidil**'s efficacy. The workflow below outlines the key experimental steps described in the research.



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Experimental workflow for assessing **suloctidil**'s antifungal activity [1].

The methodology can be broken down as follows:

- **Biofilm Assays:** Metabolic activity assays (like the XTT assay) were used to determine the **BIC₈₀** (effect on forming biofilms) and **BEC₈₀** (effect on preformed, mature biofilms) [1].
- **Kinetic Analysis: Time-kill curves** were generated by exposing the fungal cells to **suloctidil** at various concentrations and measuring viable cell counts over a defined period (e.g., 0-24 hours) to understand the rate of killing [1].
- **Mechanistic Studies: Scanning Electron Microscopy (SEM)** visualized the structural damage to biofilms. The suppression of the virulent yeast-to-hyphal transition was quantified under induction conditions, and the expression levels of genes critical for hyphal formation were analyzed using **quantitative reverse transcription polymerase chain reaction (qRT-PCR)** [1].

Insights and Paths for Further Research

The discovery of **suloctidil**'s potent antifungal activity is a prime example of **drug repurposing**, a strategy that can accelerate development by leveraging existing knowledge of a compound's safety and pharmacokinetics [2]. However, the specific PK data you seek was not within the scope of this antifungal study.

To address your core query, here are suggested paths forward:

- **Explore Historical Sources:** The most relevant pharmacokinetic data may be found in older, primary literature. I recommend searching for the review article cited in these search results: "**Suloctidil**: relationship between pharmacokinetics and antithrombotic effect" (Thromb Res Suppl. 1983) [3].
- **Utilize Specialized Databases:** Access to databases like PubMed or Embase will be crucial. You can also search for clinical trial reports or old regulatory documents from the era when **suloctidil** was investigated as a vascular drug.

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References

1. In vitro and in vivo effects of suloctidil on growth and biofilm ... [oncotarget.com]
2. Antifungal Drug Repurposing [mdpi.com]
3. Suloctidil: relationship between pharmacokinetics and ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Suloctidil as a Potential Antifungal Agent]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544217#suloctidil-pharmacokinetics-and-metabolism>]

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